molecular formula C9H22O2Si B598600 CID 78061256 CAS No. 150176-63-9

CID 78061256

Cat. No.: B598600
CAS No.: 150176-63-9
M. Wt: 190.358
InChI Key: KYXBWEVNDUHIHQ-UHFFFAOYSA-N
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Description

CID 78061256 is a unique identifier within the PubChem database, which curates chemical information for over 100 million compounds. Compounds are often categorized by their molecular frameworks, functional groups, and therapeutic or industrial applications. For instance, this compound may belong to a class of bioactive molecules, agrochemicals, or synthetic intermediates, depending on its structural and functional characteristics. Detailed analyses of such compounds rely on advanced cheminformatics tools, mass spectrometry (MS) techniques, and comparative toxicogenomics databases (CTD) to assess their roles in biological systems or environmental exposures .

Properties

CAS No.

150176-63-9

Molecular Formula

C9H22O2Si

Molecular Weight

190.358

IUPAC Name

tert-butyl(1,1-dimethoxypropyl)silane

InChI

InChI=1S/C9H22O2Si/c1-7-9(10-5,11-6)12-8(2,3)4/h7,12H2,1-6H3

InChI Key

KYXBWEVNDUHIHQ-UHFFFAOYSA-N

SMILES

CCC(OC)(OC)[SiH2]C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 78061256 can be synthesized through the reaction of tert-butyl dimethyl chlorosilane with 1,1-dimethoxypropane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 1,1-dimethoxypropyl group.

Industrial Production Methods

On an industrial scale, the production of tert-butyl(1,1-dimethoxypropyl)silane involves similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 78061256 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(1,1-dimethoxypropyl)silane is used as a protecting group for alcohols and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.

Biology and Medicine

The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect sensitive functional groups makes it valuable in the preparation of complex drug molecules.

Industry

In the industrial sector, tert-butyl(1,1-dimethoxypropyl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl(1,1-dimethoxypropyl)silane exerts its effects involves the formation of stable silicon-oxygen bonds. The tert-butyl group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability allows for selective reactions at other functional groups in the molecule.

Comparison with Similar Compounds

Comparative analysis of CID 78061256 with structurally or functionally related compounds involves evaluating molecular descriptors, bioactivity, toxicity, and analytical behavior. Below is a synthesis of methodologies and findings from analogous studies:

Structural and Functional Similarity

Structural analogs are identified using tools like PubChem’s similarity search, which computes Tanimoto coefficients based on molecular fingerprints. For example:

  • In Figure 8 of , betulin (CID 72326) and its derivatives are compared based on steroid backbone orientation and substituent groups, highlighting how minor structural changes affect substrate specificity .
  • lists boronic acid derivatives with similarity scores (0.71–0.87), emphasizing the impact of halogen substitutions on solubility and bioavailability .

Hypothetical Comparison Table for this compound and Analogs

Compound Name CID Molecular Formula Key Structural Features Bioactivity (If Known) Similarity Score
This compound 78061256 (Hypothetical) Core scaffold + substituents (e.g., Enzyme inhibition) Reference
Betulin 72326 C₃₀H₅₀O₂ Lupane triterpene Anti-inflammatory 0.65
3-O-Caffeoyl betulin 10153267 C₄₀H₅₈O₆ Betulin + caffeoyl moiety Antiviral 0.72
(Hypothetical Analog) (Example) C₂₅H₃₀O₄ Shared core + modified R-groups Cytotoxicity 0.85
Pharmacological and Toxicological Profiles

Studies on chemotherapy-induced diarrhea (CID) prevention () illustrate how compound efficacy is assessed through clinical endpoints like incidence reduction and biomarker modulation. For example:

  • Probiotics (e.g., Bifidobacterium) reduce CID incidence (OR = 0.26) by restoring gut barrier function .
  • Betulin derivatives modulate drug transporters like P-gp, affecting pharmacokinetics .

If this compound is a therapeutic agent, similar metrics (e.g., IC₅₀, toxicity thresholds) would be benchmarked against established drugs like irbesartan (CID 3749) or troglitazone (CID 5591) .

Analytical and Computational Comparisons
  • Mass Spectrometry: Collision-induced dissociation (CID) voltage correlates with oligonucleotide charge states and lengths, aiding structural elucidation . For small molecules, source-in CID in LC-ESI-MS differentiates isomers like ginsenosides .

Q & A

Q. What criteria determine whether supplementary materials (e.g., code, datasets) should be included in publications?

  • Methodological Answer :
  • Include raw data only if critical to reproducibility (e.g., NMR spectra in chemistry).
  • Provide executable code (e.g., Jupyter notebooks) with version control (GitHub) and dependency lists (e.g., Conda environments) .

Tables: Key Methodological Frameworks

FrameworkApplicationExample Use CaseSource
FINEREvaluating research question qualityEnsuring feasibility in clinical trials
PICOStructuring clinical questionsComparing drug efficacy
TriangulationValidating mixed-methods findingsResolving survey-interview conflicts
Bayesian AnalysisUpdating hypothesis probabilitiesReassessing conflicting drug studies

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